(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid
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Overview
Description
(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. The tert-butoxycarbonyl (Boc) group is a protecting group for amines, which helps to prevent unwanted reactions during synthesis. This compound is valuable due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid typically involves the protection of the amine group with the Boc group. One common method is the reaction of the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile or tetrahydrofuran .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems and optimized reaction parameters ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid undergoes several types of reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include the free amine after deprotection and various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted reactions. Upon deprotection, the free amine can then react with other compounds to form desired products .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid
- (2S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
Uniqueness
(2S)-2-((tert-Butoxycarbonyl)amino)-2-methylcyclohexane-1-carboxylic acid is unique due to its specific structure, which provides stability and ease of deprotection. Its cyclohexane ring adds rigidity, making it a valuable intermediate in the synthesis of cyclic peptides and other complex molecules.
Properties
Molecular Formula |
C13H23NO4 |
---|---|
Molecular Weight |
257.33 g/mol |
IUPAC Name |
(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-13(4)8-6-5-7-9(13)10(15)16/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)/t9?,13-/m0/s1 |
InChI Key |
LSHSJLZEFNANGN-NCWAPJAISA-N |
Isomeric SMILES |
C[C@@]1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCCCC1C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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